molecular formula C12H10ClN3O2 B8605458 4-(4-Amino-3-chlorophenoxy)picolinamide

4-(4-Amino-3-chlorophenoxy)picolinamide

Cat. No.: B8605458
M. Wt: 263.68 g/mol
InChI Key: NWCMXSYHSQXHKS-UHFFFAOYSA-N
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Description

4-(4-Amino-3-chlorophenoxy)picolinamide is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

4-(4-amino-3-chlorophenoxy)pyridine-2-carboxamide

InChI

InChI=1S/C12H10ClN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17)

InChI Key

NWCMXSYHSQXHKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-amino-2-chlorophenol hydrochloride (446 mg, 2.4 mmol) in DMSO (4 mL) was added NaH (280 mg, 7.0 mmol, 60% dispersed in mineral oil). The reaction was stirred at rt for 30 minutes, followed by the addition of 4-chloropicolinamide (345 mg, 2.2 mmol). The reaction was microwaved at 160° C. for 2 hours, then cooled to rt, and diluted with water (20 mL). The resulted mixture was extracted with ethyl acetate (20 mL×3) and the combined organic phases were washed with brine (20 mL), dried over anhydrous Na2SO4, and concentrated in vacuo. The residue was purified by a silica gel column chromatography (EtOAc/PE (v/v)=1/1) to give the title compound as an orange solid (170 mg, 29%).
Quantity
446 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mg
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345 mg
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
29%

Synthesis routes and methods II

Procedure details

The title compound was prepared in the same manner described for 4-(4-aminophenoxy)pyridine-2-carboxylic acid methylamide, substituting 4-amino-3-chlorophenol for 4-aminophenol, and substituting 4-chloro-2-pyridinecarboxamide for 4-chloropyridine-2-carboxylic acid methylamide. 1H-NMR (DMSO-d6) δ 8.45 (d, J=5.4 Hz, 1H), 8.08 (s, 1H), 7.67 (s, 1H), 7.32 (d, J=2.7 Hz, 1H), 7.15 (d, J=2.7 Hz, 1H), 7.09 (dd, J=2.7, 5.4 Hz, 1H), 6.93 to 6.84 (m, 2H), 5.44 (s, 2H); MS LC-MS (M+H)+=264.1, RT=2.40 min.
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0 (± 1) mol
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Reaction Step One
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